

Physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methyl-1-phenyl-1H-pyrazole** (CAS No. 1128-54-7). The document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with an analysis of its spectral data. A key chemical transformation, the Vilsmeier-Haack reaction, is also described and its mechanism illustrated. This guide is intended to be a valuable resource for professionals in research, and drug development, offering foundational information for further investigation and application of this compound.

Core Physical and Chemical Properties

3-Methyl-1-phenyl-1H-pyrazole is a white to pale yellow crystalline solid at room temperature. It is largely insoluble in water but shows solubility in organic solvents.

Physical Properties

The key physical properties of **3-Methyl-1-phenyl-1H-pyrazole** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
Melting Point	34-36 °C	[2]
Boiling Point	255-256 °C (at 752 Torr)	[2]
Density	1.076 g/cm ³	[2]
Refractive Index	1.5870 (at 20°C, 589.3 nm)	[2]
Appearance	White to cream or pale yellow crystals	[1]
Solubility	Insoluble in water	[2]

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for **3-Methyl-1-phenyl-1H-pyrazole** are presented below.

Property	Value	Reference(s)
CAS Number	1128-54-7	[2]
pKa	0.87 ± 0.10 (Predicted)	[2]
Flash Point	>110 °C (>230 °F)	[2]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.79 (d, 2H), 7.64 (d, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (s, 1H), 2.37 (s, 3H)	[3]
¹³ C NMR	Data not consistently available in searched literature	
IR Spectroscopy	Specific peak data not detailed in searched literature	
Mass Spectrometry	Molecular Ion (M ⁺): 158	[3]

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

The following protocol describes a general method for the synthesis of **3-Methyl-1-phenyl-1H-pyrazole**.[\[2\]](#)

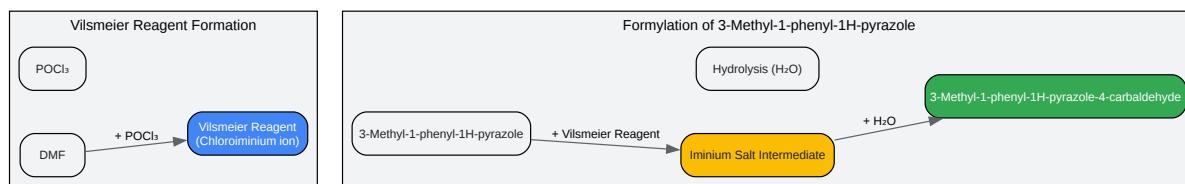
Materials:

- 3-Methylpyrazole (1.47 mmol)
- Iodobenzene (2.21 mmol)
- Copper(I) iodide (CuI, 0.147 mmol)
- Manganese(II) fluoride (MnF₂, 0.441 mmol)
- Potassium hydroxide (KOH, 2.94 mmol)
- trans-1,2-Diaminocyclohexane (0.294 mmol)

- Water (0.75 mL)
- Dichloromethane
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a reaction vial, add 3-methylpyrazole, CuI, MnF₂, KOH, and iodobenzene.
- Add trans-1,2-diaminocyclohexane and water to the reaction vial.
- Seal the vial with a screw cap.
- Stir the reaction mixture at 60 °C for 24 hours in the air.
- After 24 hours, cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.
- Combine the organic phases and dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the crude product by silica gel column chromatography to obtain 3-methyl-1-phenylpyrazole.
- Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.


Chemical Reactions and Mechanisms

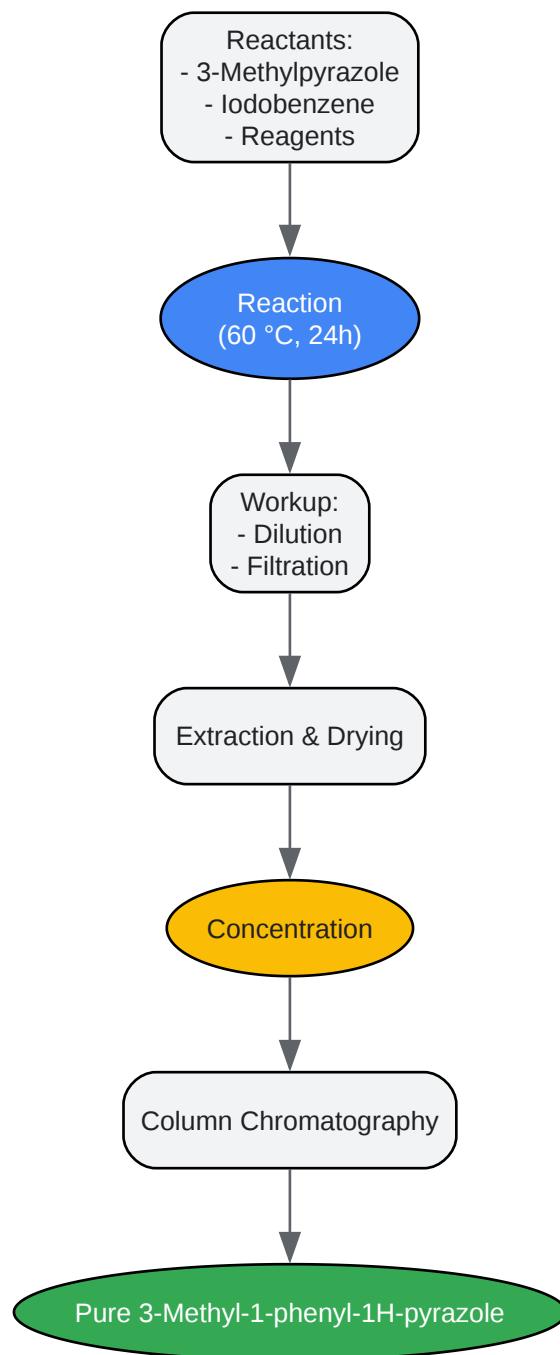
Vilsmeier-Haack Reaction

A notable reaction of **3-Methyl-1-phenyl-1H-pyrazole** is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The Vilsmeier reagent, a

chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl_3).^{[4][5]}

The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde.

[Click to download full resolution via product page](#)


Caption: Mechanism of the Vilsmeier-Haack Reaction on **3-Methyl-1-phenyl-1H-pyrazole**.

Biological and Pharmacological Context

While **3-Methyl-1-phenyl-1H-pyrazole** itself is primarily used as an intermediate in the synthesis of other compounds, the broader class of pyrazole derivatives exhibits a wide range of biological activities. These activities include potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, it serves as a building block in the development of pharmaceuticals that target specific biological pathways.^[6] It is also utilized in agricultural chemistry as an intermediate for fungicides and herbicides.^[6]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **3-Methyl-1-phenyl-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **3-Methyl-1-phenyl-1H-pyrazole**.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole is a versatile heterocyclic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate in both the pharmaceutical and agrochemical industries is significant. This guide provides essential data and protocols to support researchers in their work with this compound, facilitating its application in the development of new technologies and therapies. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072811#physical-and-chemical-properties-of-3-methyl-1-phenyl-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com